2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride
Description
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride is a benzothiazole derivative characterized by a trifluoromethoxy substituent at position 6, an imino group at position 2, and an ethanesulfonamide side chain. The monohydrochloride salt enhances its solubility and stability for pharmacological applications. Benzothiazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, with trifluoromethoxy groups contributing to metabolic stability and enhanced lipophilicity .
Properties
CAS No. |
130997-40-9 |
|---|---|
Molecular Formula |
C10H11ClF3N3O3S2 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[2-imino-6-(trifluoromethoxy)-1,3-benzothiazol-3-yl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H10F3N3O3S2.ClH/c11-10(12,13)19-6-1-2-7-8(5-6)20-9(14)16(7)3-4-21(15,17)18;/h1-2,5,14H,3-4H2,(H2,15,17,18);1H |
InChI Key |
CFHRMVGCXFOFOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCS(=O)(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Core: This is usually achieved by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Trifluoromethoxy Group: This step involves the substitution of a hydrogen atom on the benzene ring with a trifluoromethoxy group, often using a trifluoromethylating agent under specific conditions.
Attachment of the Ethane Sulfonamide Moiety: This step involves the reaction of the benzothiazole derivative with an ethane sulfonamide precursor under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its ability to penetrate biological membranes, while the benzothiazole core interacts with specific enzymes or receptors. The ethane sulfonamide moiety may further modulate its activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations (e.g., trifluoromethoxy vs. trifluoromethyl groups) and core modifications (e.g., benzothiazole vs. benzamide scaffolds). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Trifluoromethoxy vs. Compounds with -OCF3 (e.g., 5g4 ) exhibit higher thermal stability (m.p. >160°C) than -CF3 analogs, which often degrade below 150°C.
Ethanesulfonamide vs. Acetamide Side Chains :
- The ethanesulfonamide group in the target compound enhances water solubility compared to acetamide derivatives (e.g., N-(6-CF3-benzothiazole-2-yl)acetamide ). This is critical for bioavailability in aqueous physiological environments.
Safety Profiles: 2-Amino-6-(trifluoromethoxy)benzothiazole, a precursor to the target compound, requires stringent handling due to acute toxicity risks (e.g., skin/eye irritation) . The hydrochloride salt form of the target compound may mitigate these risks by reducing volatility.
Synthetic Yields: The target compound’s synthesis likely follows methods similar to dispirophosphazenes (e.g., 6a/6b in ), but yields and purity depend on the stability of the imino group during purification. In contrast, benzamide analogs (e.g., 5g4) achieve moderate yields (62.3%) under milder conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
